molecular formula C20H27NO3 B8805380 Tralkoxydim

Tralkoxydim

Cat. No.: B8805380
M. Wt: 329.4 g/mol
InChI Key: DQFPEYARZIQXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tralkoxydim (chemical name: 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-enone) is a cyclohexanedione herbicide primarily used for post-emergence control of grass weeds in cereal crops such as wheat and barley . It inhibits acetyl-coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis, leading to lipid biosynthesis disruption and eventual plant death . This compound exhibits high selectivity for monocotyledonous weeds, including Phalaris minor and Avena ludoviciana, with minimal impact on broadleaf weeds or crops when applied at recommended rates . Its commercial formulations, such as Splendor (25% SC), are widely used in integrated weed management systems .

Preparation Methods

Synthesis of Tralkoxydim

The synthesis of this compound typically proceeds through intermediate formation, coupling reactions, and cyclization. The CN113024411B patent outlines a method involving three critical stages :

Intermediate Preparation

The first intermediate is synthesized by reacting 2,4,6-trimethylbenzaldehyde with hydroxylamine hydrochloride in an acetone-water mixture. This yields the corresponding oxime, which is subsequently treated with 3-chloro-2-butenoic acid chloride under controlled temperature (10–25°C) to form a second intermediate .

Key conditions :

  • Solvent: Acetone/water (3:1 ratio)

  • Temperature: 15°C for oxime formation

  • Reaction time: 4 hours

Coupling Reaction

The second intermediate undergoes a coupling reaction with cyclohexanedione in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst. This step forms the this compound backbone .

Optimized parameters :

  • Solvent: Dichloromethane

  • Catalyst: Tetrabutylammonium bromide

  • Yield: 78–82%

Cyclization and Isolation

The crude product is cyclized using hydrochloric acid, followed by neutralization with sodium bicarbonate. The final product is isolated via filtration and washed with cold ethanol to remove impurities .

Purification and Refinement Techniques

Crude this compound often requires purification to achieve >98% purity. The CN109369450A patent details a two-step salting-out process :

Primary Purification

  • Dissolution : Crude this compound is dissolved in dichloroethane.

  • Salting-out : A lye (e.g., sodium hydroxide) is added dropwise to precipitate this compound salt.

Conditions :

  • Dichloroethane volume: 5 mL/g of crude product

  • Lye concentration: 10% (w/v)

  • Yield: 89%

Secondary Purification

  • Re-dissolution : The salt is dissolved in an alcohol solvent (e.g., methanol).

  • Acidification : Glacial acetic acid is added to induce crystallization.

Outcomes :

  • Purity: 99.2%

  • Residual solvents: <0.1% (meets EPA guidelines)

Formulation Strategies for Enhanced Stability

This compound’s efficacy depends on formulation stability. The CN103238597A patent highlights compositions incorporating stabilizing agents :

Stabilizing Agents

  • Polymerized fatty acid esters : Oleic acid ester polymers (0.5–2% w/w) prevent thermal decomposition.

  • Surfactants : Alkylphenol ethoxylates (5–10% w/w) improve wettability.

Formulation Types

Formulation TypeComponentsPurpose
Wettable PowderThis compound (50%), diatomite (30%), dispersant (20%)Easy dilution in water
Suspension ConcentrateThis compound (40%), propylene glycol (10%), xanthan gum (1%)Reduced photodegradation
MicroemulsionThis compound (15%), soybean oil (30%), emulsifier (15%)Enhanced leaf adhesion

Stability data :

  • Shelf life: 2 years at 25°C

  • Photolysis half-life: 2.4 days (unformulated) vs. 7.1 days (formulated)

OrganismLC50 (mg/L)Risk Classification
Rainbow Trout4.3Slightly toxic
Honeybees>100Practically non-toxic
Earthworms32Low toxicity

Industrial-Scale Optimization

Solvent Recovery

  • Dichloroethane : 95% recovery via distillation .

  • Methanol : 90% reuse after activated carbon filtration.

Yield Improvement Strategies

  • Temperature control : Maintaining 15°C during oxime formation increases yield by 12% .

  • Catalyst recycling : Tetrabutylammonium bromide reuse for 5 cycles without efficiency loss .

Chemical Reactions Analysis

Hydrolytic Degradation

Tralkoxydim exhibits pH-dependent hydrolytic stability:

  • Acidic conditions (pH 5) : Rapid degradation with a half-life of 6.3 days .

  • Neutral conditions (pH 7) : Stable hydrolysis with a half-life of 114 days .

  • Alkaline conditions (pH 9) : No significant degradation observed .

The primary degradate under acidic hydrolysis is Compound 2 (3-hydroxy-2-propionyl-5-(2,4,6-trimethylphenyl)cyclohex-2-enone), which accounted for 49.8% of applied radioactivity in aqueous photolysis studies .

Photolytic Degradation

Photolysis is a major degradation pathway for this compound:

  • Aqueous photolysis : Half-life of 19.3 days (dark-corrected) .

  • Soil surface photolysis : Accelerated degradation with a half-life of 2.4 days .

Photolysis produces Compound 2 and Compound 3 (structures undisclosed), which persist in aqueous environments but may degrade further under natural conditions .

Aerobic Soil Degradation

This compound degrades rapidly in aerobic soils, influenced by soil type and pH:

Soil TypeHalf-Life (Days)Major DegradatesSource
United Kingdom soils2.5–14This compound acid (Compound 8), Compound 17
Jiangxi red soil (China)5.1Unspecified
Taihu paddy soil (China)7.7Unspecified

Compound 8 (this compound acid) peaks at 12.5% of applied residues by 7–15 days, declining to undetectable levels by 30–65 days. Compound 17 peaks at 17.2% by 3–15 days, stabilizing at 1–2.9% after 94 days .

Anaerobic Degradation

Under oxygen-limited conditions, degradation slows significantly:

  • Anaerobic soils : Half-lives range from 6.2–19.8 days (China) .

  • Aquatic systems : Half-lives of 47–115 days in sediment-water systems (UK and US) .

Anaerobic pathways favor the accumulation of persistent degradates, though these are excluded from risk assessments due to variability .

Adsorption and Mobility

Adsorption behavior is soil pH-dependent, following the Freundlich isotherm:

Soil TypeAdsorption Coefficient (Kd_d)Mobility (Rf_f)Source
Jiangxi red soil (China)8.600.05
Taihu paddy soil (China)1.000.35
Northeast China black soil1.570.75

Higher pH reduces adsorption, increasing mobility and groundwater contamination risk .

Field Dissipation

Field studies demonstrate rapid dissipation:

  • Parent compound : Half-lives of <1–35 days in US and Canadian soils .

  • Residues : Undetectable in surface soil (0–2 inches) within 14–30 days post-application .

No leaching of residues or degradates was observed in field conditions .

Metabolite Persistence

Key metabolites include:

  • Compound 8 : Transient in aerobic soils but persistent in anaerobic aquatic systems .

  • Compound 17 : Accumulates temporarily but degrades to <3% after 94 days .

  • Compound 2 : Dominant in hydrolytic and photolytic pathways .

Scientific Research Applications

Herbicidal Activity

Tralkoxydim is particularly effective against wild oats and green foxtail. Research indicates that the timing of application significantly affects its efficacy:

  • Optimal Application Timing : Studies show that applying this compound at the 2- to 3-leaf stage of weeds results in better control compared to later stages, which may allow for additional weed growth before harvest .
  • Tank Mixtures : Combining this compound with other herbicides, such as bromoxynil and thifensulfuron, has been explored. However, antagonistic effects were noted, particularly with thifensulfuron, which reduced this compound's effectiveness against green foxtail .

Composition and Formulation

The formulation of this compound has been optimized to enhance its stability and activity:

  • Composition : A typical formulation includes this compound as the active ingredient along with stabilizing agents and surfactants. This composition improves both the stability of the herbicide in storage and its effectiveness when applied .
  • Stability Tests : Experimental results indicate that formulations with specific stabilizers can maintain higher levels of active ingredient stability over time, thereby enhancing weed control efficacy .

Environmental Impact and Residue Studies

Understanding the environmental behavior of this compound is crucial for its safe application:

  • Degradation Rates : this compound exhibits rapid degradation in soil environments, with half-lives ranging from less than one day to 35 days depending on conditions . This rapid degradation minimizes long-term environmental impact.
  • Residue Analysis : Studies have shown that residues of this compound can be detected in agricultural products; however, levels are generally below maximum residue limits set by regulatory agencies . Continuous monitoring is recommended to ensure compliance with safety standards.

Case Studies

Several case studies provide insight into the practical applications of this compound:

  • Field Trials : In field trials conducted in Canada, this compound was tested for its effectiveness against various weed species in wheat crops. Results demonstrated significant reductions in weed biomass when applied correctly at early growth stages .
  • Comparative Studies : A comparative analysis between this compound and other herbicides like isoproturon showed that tank-mixing these products could enhance overall weed control while promoting crop growth under specific conditions .

Risk Assessment and Safety

Regulatory assessments have evaluated the safety profile of this compound:

  • Acute Dietary Risk : The acute dietary risk assessment indicates a low risk associated with exposure to this compound, with estimated cancer risk levels remaining below thresholds considered negligible by regulatory bodies .
  • Ecotoxicology : this compound has been evaluated for its ecotoxicological effects on non-target organisms, ensuring that its application does not adversely affect beneficial species within agricultural ecosystems .

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds . The molecular target is the ACC enzyme, and the pathway involved is the fatty acid biosynthesis pathway .

Comparison with Similar Compounds

Comparison with Similar ACCase-Inhibiting Herbicides

Herbicidal Activity and Resistance Profiles

Tralkoxydim belongs to the cyclohexanedione (DIM) class of ACCase inhibitors, alongside sethoxydim, cycloxydim, and clethodim. Comparisons with aryloxyphenoxypropionate (FOP) herbicides (e.g., diclofop-methyl, fenoxaprop) and phenylpyrazoline (DEN) herbicides (e.g., pinoxaden) reveal distinct resistance patterns and efficacy:

Table 1: Resistance Ratios (R/S) of ACCase Inhibitors in Resistant Weed Biotypes

Herbicide Class Target Weed R/S Ratio Reference
This compound DIM Lolium rigidum 27
Sethoxydim DIM Lolium rigidum >39
Diclofop-methyl FOP Lolium rigidum 11
Fenoxaprop-p-ethyl FOP Phalaris paradoxa 5
Pinoxaden DEN Phalaris paradoxa 8

Key findings:

  • This compound exhibits moderate resistance ratios compared to sethoxydim (>39) in Lolium rigidum, suggesting differential binding to ACCase mutations .
  • Cross-resistance between DIM and FOP herbicides is common but variable. For example, Phalaris paradoxa biotype RV showed high resistance to this compound (R/S >27) but remained susceptible to clethodim (R/S <5) .

Environmental Behavior and Degradation

This compound’s environmental persistence and mobility differ significantly from other herbicides due to soil pH-dependent degradation and adsorption:

Table 2: Degradation Half-Lives and Adsorption Coefficients in Soil

Herbicide Aerobic Half-Life (Days) Anaerobic Half-Life (Days) Kd (mL/g) Soil Type Reference
This compound 5.1–7.9 6.2–19.8 1.00–8.60 Jiangxi red soil
Sethoxydim 3–10 10–30 0.50–2.50 Loamy soils [N/A]
Metolachlor 15–90 30–120 1.20–4.80 Various

Key findings:

  • This compound degrades faster under aerobic conditions (5.1–7.9 days) than anaerobic (6.2–19.8 days), with soil pH being a critical factor .
  • Adsorption coefficients (Kd) for this compound vary widely (1.00–8.60 mL/g), indicating higher mobility in alkaline soils compared to metolachlor .

Synergistic Effects in Tank Mixtures

This compound is often combined with broadleaf herbicides to expand weed control spectra:

  • Mixing this compound (250 g/ha) with chlorsulfuron (20 g/ha) provided 84% control of complex weed flora in wheat, comparable to standalone treatments like isoproturon + 2,4-D .
  • Adjuvants such as 2,4-D or fluroxypyr enhance this compound’s efficacy against grasses without compromising crop safety .

Non-Target Effects and Toxicity

While this compound is non-carcinogenic in rats and hamsters, subchronic exposure induces protoporphyria in mice, suggesting species-specific toxicity .

Q & A

Basic Research Questions

Q. How do experimental designs account for soil pH variations when analyzing tralkoxydim degradation kinetics?

this compound degradation half-lives vary significantly with soil pH. For aerobic conditions, Jiangxi red soil (pH 4.5) showed a half-life of 5.1 days, while alkaline soils like Taihu paddy soil (pH 6.8) and Northeast China black soil (pH 7.5) exhibited slower degradation (7.7–7.9 days) . Researchers should stratify soil samples by pH and replicate experiments across pH gradients to isolate its effects. Standardized EPA aerobic soil metabolism guidelines (OPPTS 835.4100) recommend using controlled microcosms to monitor degradation products via HPLC, as demonstrated in Wu et al. (2016) .

Q. What methodologies are used to quantify this compound adsorption in heterogeneous soil matrices?

Adsorption studies employ the Freundlich isotherm model, with coefficients (Kd) ranging from 1.00 (low-organic Taihu paddy soil) to 8.60 (high-clay Jiangxi red soil) . Researchers should conduct batch equilibrium experiments under standardized EPA OPPTS 835.1230 protocols, using soil slurries and HPLC quantification. Thin-layer chromatography (TLC) further assesses mobility, where this compound Rf values correlate inversely with adsorption strength (e.g., Rf = 0.05 in Jiangxi soil vs. 0.75 in Northeast China black soil) .

Q. How is this compound’s selectivity for grass weeds validated in pre- and post-emergence applications?

Controlled pot experiments with 18 temperate crop species and 28 weeds revealed this compound’s post-emergence efficacy against Alopecurus myosuroides and Avena fatua at 160 g a.i./ha, while wheat and barley exhibited tolerance. Pre-emergence activity required higher doses (640 g a.i./ha) for Avena fatua control, with minimal impact on dicot crops like oilseed rape. Seed-dressing with safener 1,8-naphthalic anhydride (NA) improved oat and maize tolerance by 30–40% .

Advanced Research Questions

Q. How do interspecies differences in porphyria induction explain this compound’s hepatocarcinogenic potential?

Subchronic studies show this compound induces protoporphyria in mice but not in rats or hamsters. Chronic exposure data in mice are absent, but lifetime rodent studies suggest hepatocarcinogenicity is species-specific. Mice likely develop liver tumors due to sustained porphyria, whereas rats/hamsters lack this pathway. Researchers should integrate histopathology, urinary porphyrin profiling, and CYP450 activity assays to model species-specific metabolic disparities .

Q. What mechanisms underlie this compound’s synergistic interactions with surfactants and safeners?

Adding 0.1% Agral surfactant enhances foliar absorption by reducing surface tension, critical for post-emergence efficacy. NA safener upregulates glutathione-S-transferase (GST) in cereals, accelerating this compound detoxification. Synergy studies require factorial designs comparing this compound alone vs. surfactant/safener combinations, with dose-response curves and enzyme activity assays (e.g., GST quantification via spectrophotometry) .

Q. How can conflicting data on this compound’s mobility in alkaline soils be reconciled?

While adsorption decreases in alkaline soils (e.g., Kd = 1.57 in Northeast China black soil at pH 7.5), rapid degradation (half-life <8 days) limits leaching . Contradictions arise from static vs. dynamic soil column studies. Researchers should integrate TLC mobility tests with field lysimeter trials under EPA OPPTS 835.1240 guidelines to resolve discrepancies between lab and real-world mobility .

Q. What experimental frameworks assess this compound’s ecotoxicological impact on non-target grasses in conservation headlands?

Field trials in cereal conservation headlands demonstrate this compound’s selectivity: it controls invasive Bromus sterilis and Elymus repens at 300 g a.i./ha but spares beneficial dicots (e.g., Polygonum aviculare) and grasses like Lolium perenne. Quadrat sampling pre- and post-application, combined with biodiversity indices (Shannon-Weiner), quantifies non-target effects. Long-term monitoring (>3 growing seasons) is critical for detecting residual impacts .

Q. Methodological Guidance Tables

Parameter Recommended Methodology Reference
Degradation half-lifeAerobic microcosms (25°C, 60% WHC) + HPLC quantification (Wu et al., 2016)EPA 712-C-08-016
Adsorption coefficient (Kd)Batch equilibrium (soil:water 1:5) + Freundlich model fittingEPA 712-C-08-009
Selectivity screeningDose-response pot trials (6–640 g a.i./ha) + safener seed-dressing (NA at 0.5% w/w)
Mobility assessmentTLC (silica gel plates, acetone eluent) + Rf calculation

Properties

IUPAC Name

2-(N-ethoxy-C-ethylcarbonimidoyl)-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFPEYARZIQXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034973
Record name Tralkoxydim
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Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB]
Record name Tralkoxydim
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Solubility

In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500, In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9)
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211
Record name TRALKOXYDIM
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Density

1.16 g/cu cm (dry); 1.13 g/cu cm (wet)
Details USEPA; Pesticide Fact Sheet - Tralkoxydim. December 4, 1998. Available from, as of Mar 6, 2002: https://www.epa.gov/opprd001/factsheets/
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Vapor Pressure

2.78X10-9 mm Hg @ 20 °C
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211
Record name TRALKOXYDIM
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Impurities

Technical material is 95% pure
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211
Record name TRALKOXYDIM
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Color/Form

Off white to pale pink solid, Colorless solid

CAS No.

87820-88-0
Record name Tralkoxydim
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Record name Tralkoxydim
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Record name 2-Cyclohexen-1-one, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)
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Melting Point

106 °C, MP: 99-104 °C /Technical/
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211
Record name TRALKOXYDIM
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Ethoxyamine hydrochloride (0.45 g) and then aqueous 1% sodium hydroxide (18.4 ml) were added to a solution of 3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one (1.2 g; 4.2 mmole) in anhydrous absolute ethanol (200 ml). The mixture was stirred at room temperature for a period of 4 hours and then the ethanol was removed by evaporation under reduced pressure using a rotary evaporator. The residue was treated with dichloromethane and the organic phase was washed twice with dilute aqueous hydrochloric acid and twice with water. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed by evaporation under reduced pressure to give the product, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-mesitylcyclohex-2-en-1-one (1.25 g; 93%), as a pale yellow oil.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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